ACH-000143

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

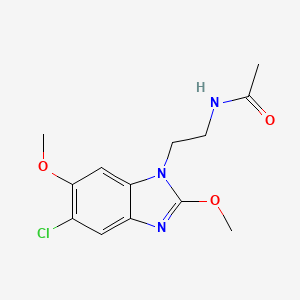

IUPAC Name |

N-[2-(5-chloro-2,6-dimethoxybenzimidazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3O3/c1-8(18)15-4-5-17-11-7-12(19-2)9(14)6-10(11)16-13(17)20-3/h6-7H,4-5H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSLRGAPRGQWNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCN1C2=CC(=C(C=C2N=C1OC)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ACH-000143: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACH-000143 is a novel, potent, and orally active benzimidazole-derived agonist of the melatonin receptors MT1 and MT2.[1][2][3] It exhibits subnanomolar potency and is characterized as a peripherally preferred agent, showing promise in the treatment of metabolic diseases such as obesity, diabetes, and nonalcoholic steatohepatitis (NASH).[1][2][3] Preclinical studies in diet-induced obese rat models have demonstrated its efficacy in reducing liver triglycerides and steatosis.[1][2][3] An early safety assessment has indicated a favorable profile, being devoid of hERG binding, genotoxicity, or behavioral alterations at significant doses.[1][2][3] This document provides an in-depth technical overview of this compound, including its pharmacological data, mechanism of action, and the experimental protocols utilized in its initial characterization.

Introduction

The physiological effects of melatonin are extensive, regulating circadian rhythms, sleep, and metabolic processes.[4][5] These effects are primarily mediated through two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2.[4][5] Both receptors are coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] The modulation of melatonin signaling in peripheral tissues is an emerging therapeutic strategy for metabolic disorders.[1][2][3] this compound has been identified as a lead compound in a series of benzimidazole derivatives designed to target these peripheral melatonin receptors with high potency and selectivity.[1][2][3]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

| Target | Assay Type | Value | Units |

| Human MT1 | Radioligand Binding (Ki) | 0.06 | nM |

| Human MT2 | Radioligand Binding (Ki) | 0.32 | nM |

| Human MT1 | Functional Agonism (EC50) | 0.06 | nM |

| Human MT2 | Functional Agonism (EC50) | 0.32 | nM |

Data presented as mean values.

Table 2: In Vivo Efficacy in a Diet-Induced Obese (DIO) Rat Model

| Parameter | Dosage (mg/kg, p.o.) | Result |

| Plasma Glucose Reduction | 10 | -16.4% (p < 0.05) |

| 30 | -16.9% (p < 0.01) | |

| Body Weight Gain | 10 and 30 | Significantly reduced |

| Liver Triglycerides | 10 and 30 | Significantly reduced |

| Hepatic Steatosis | 10 and 30 | Significantly reduced |

Study duration: 2 months of daily oral administration.[1][2][3]

Mechanism of Action and Signaling Pathway

This compound acts as a potent agonist at both MT1 and MT2 melatonin receptors.[1][2][3] Upon binding, it initiates a conformational change in the receptor, leading to the activation of associated inhibitory G proteins (Gαi/o).[4][5] This activation inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cAMP.[4][5] The reduction in cAMP levels subsequently downregulates the activity of protein kinase A (PKA) and modulates downstream gene expression, including clock genes.[4][5] The MT2 receptor, in addition to coupling with Gαi, can also signal through Gαq, activating the phospholipase C (PLC) pathway.[5][6]

References

- 1. Discovery of this compound: A Novel Potent and Peripherally Preferred Melatonin Receptor Agonist that Reduces Liver Triglycerides and Steatosis in Diet-Induced Obese Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Collection - Discovery of this compound: A Novel Potent and Peripherally Preferred Melatonin Receptor Agonist that Reduces Liver Triglycerides and Steatosis in Diet-Induced Obese Rats - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 4. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

In-Depth Technical Guide: ACH-000143, a Novel Melatonin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACH-000143 is a potent and orally active agonist of the melatonin receptors MT1 and MT2. Developed as a peripherally preferred agent, it has demonstrated significant efficacy in preclinical models of metabolic disease, particularly in reducing liver triglycerides and steatosis. This technical guide provides a comprehensive overview of the biochemical properties, mechanism of action, and preclinical data for this compound, intended to support further research and development efforts. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Visualizations of key signaling pathways and experimental workflows are included to facilitate understanding.

Core Compound Properties

This compound is a benzimidazole derivative identified as a potent melatonin receptor agonist. Its structure is designed to optimize peripheral activity, potentially minimizing central nervous system effects.

In Vitro Pharmacology

This compound demonstrates sub-nanomolar potency at both human MT1 and MT2 receptors. The compound acts as a full agonist at these G protein-coupled receptors (GPCRs). A summary of its in vitro activity is presented in Table 1.

Table 1: In Vitro Potency and Binding Affinity of this compound and Melatonin

| Compound | MT1 EC50 (nM) | MT2 EC50 (nM) | Melatonin Ki (nM) - MT1 | Melatonin Ki (nM) - MT2 |

| This compound | 0.06[1] | 0.32[1] | N/A | N/A |

| Melatonin | 0.11 | 0.07 | 0.18[2] | 0.12[2] |

EC50 (half-maximal effective concentration) values indicate the concentration of the compound required to elicit 50% of the maximal response. Ki (inhibition constant) values for melatonin are provided for reference.

Mechanism of Action: Signaling Pathways

Melatonin receptors, MT1 and MT2, are coupled to various G proteins, primarily of the Gi and Gq families. Activation of these receptors by an agonist like this compound initiates intracellular signaling cascades that modulate cellular function.

Gi-Coupled Signaling Pathway

Upon agonist binding, MT1 and MT2 receptors couple to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger. The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

Caption: Gi-Coupled Signaling Pathway of this compound.

Gq-Coupled Signaling and Metabolic Regulation

Melatonin receptor activation can also engage Gq proteins, leading to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity. These pathways are implicated in the regulation of glucose and lipid metabolism. In the context of non-alcoholic fatty liver disease (NAFLD), melatonin has been shown to ameliorate hepatic steatosis by reducing hepatic cholesterol synthesis and intestinal lipid absorption.[3][4] This is achieved in part through the downregulation of key lipogenic transcription factors and enzymes.[3][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Protective Effects of Melatonin in High-Fat Diet-Induced Hepatic Steatosis via Decreased Intestinal Lipid Absorption and Hepatic Cholesterol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protective Effects of Melatonin in High-Fat Diet-Induced Hepatic Steatosis via Decreased Intestinal Lipid Absorption and Hepatic Cholesterol Synthesis [e-enm.org]

The Agonist Profile of ACH-000143: A Technical Overview of its Affinity and Signaling at MT1 and MT2 Melatonin Receptors

For Immediate Release

This technical guide provides an in-depth analysis of ACH-000143, a potent and orally active agonist of the melatonin receptors MT1 and MT2. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of the compound's receptor affinity, functional activity, and the associated signaling pathways. All quantitative data is presented in structured tables, and detailed experimental protocols for the cited assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).

Quantitative Analysis of Receptor Affinity and Functional Potency

This compound has demonstrated high potency as a full agonist at both human MT1 and MT2 receptors. The functional potency of this compound was determined through cellular assays, revealing its sub-nanomolar efficacy. While the binding affinity (Ki) values from competitive radioligand binding assays are not publicly available, the half-maximal effective concentration (EC50) values provide a clear indication of the compound's potent activity.

| Compound | Receptor | EC50 (nM)[1] | Assay Type | Cell Line |

| This compound | MT1 | 0.06 | Cellular Dielectric Spectroscopy | CHO cells expressing human MT1 |

| This compound | MT2 | 0.32 | cAMP Assay | CHO cells expressing human MT2 |

Experimental Protocols

The characterization of this compound's interaction with MT1 and MT2 receptors involved two primary types of assays: competitive radioligand binding assays to determine binding affinity and functional assays to assess agonist activity.

Radioligand Binding Affinity Assay (General Protocol)

Competitive radioligand binding assays are a standard method to determine the affinity of a test compound for a receptor. In the case of this compound, these assays were performed using Chinese Hamster Ovary (CHO) cell membranes recombinantly expressing human MT1 or MT2 receptors. The radioligand used was [¹²⁵I]2-iodomelatonin, a well-established high-affinity ligand for melatonin receptors.

Methodology:

-

Membrane Preparation: CHO cells stably expressing either human MT1 or MT2 receptors are cultured and harvested. The cells are then lysed, and the cell membranes are isolated through centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, the radioligand ([¹²⁵I]2-iodomelatonin) at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled competitor compound (this compound).

-

Incubation: The plates are incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity on the filters is quantified using a gamma counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) of the competitor is then calculated from the IC50 value using the Cheng-Prusoff equation.

MT1 Functional Assay: Cellular Dielectric Spectroscopy

The functional activity of this compound at the MT1 receptor was assessed using cellular dielectric spectroscopy (CDS). This label-free technology measures changes in cell impedance upon receptor activation, providing a real-time readout of the cellular response.

Methodology:

-

Cell Plating: CHO cells expressing the human MT1 receptor are seeded into specialized microplates containing electrodes.

-

Baseline Measurement: Before the addition of the agonist, a baseline impedance measurement is taken.

-

Agonist Addition: this compound is added to the wells at various concentrations.

-

Real-Time Monitoring: Changes in impedance are monitored in real-time following the addition of the agonist. Receptor activation leads to morphological and cytoskeletal changes, which alter the electrical properties of the cell layer and are detected as a change in impedance.

-

Data Analysis: The magnitude of the impedance change is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 value is determined.

MT2 Functional Assay: cAMP Measurement

The functional activity of this compound at the MT2 receptor was determined by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) levels. MT2 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase and lead to a decrease in cAMP levels.

Methodology:

-

Cell Culture: CHO cells expressing the human MT2 receptor are cultured in appropriate media.

-

Forskolin Stimulation: To measure the inhibitory effect of the agonist, intracellular cAMP levels are first stimulated using forskolin, a direct activator of adenylyl cyclase.

-

Agonist Treatment: Cells are then treated with varying concentrations of this compound in the presence of forskolin.

-

Cell Lysis and cAMP Quantification: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.

-

Data Analysis: The reduction in forskolin-stimulated cAMP levels is plotted against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Signaling Pathways and Experimental Workflows

The activation of MT1 and MT2 receptors by an agonist like this compound initiates a cascade of intracellular signaling events. The following diagrams illustrate these pathways and the workflows of the key experiments.

References

The Biological Function of ACH-000143: A Peripherally Preferred Melatonin Receptor Agonist for Metabolic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ACH-000143 is a novel, potent, and orally active agonist of the melatonin receptors MT1 and MT2.[1][2] Distinguished by its peripherally preferred exposure, this small molecule has emerged as a promising therapeutic candidate for metabolic diseases, including obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD), also known as nonalcoholic steatohepatitis (NASH).[3][4][5] Preclinical studies have demonstrated its efficacy in improving key metabolic parameters, such as reducing liver triglycerides and steatosis in diet-induced obese animal models.[1][3][5] This technical guide provides a comprehensive overview of the biological function of this compound, its mechanism of action, a summary of key quantitative data, detailed experimental protocols, and a visualization of its signaling pathways.

Introduction

The circadian system, our internal biological clock, plays a pivotal role in regulating a myriad of physiological processes, including metabolism, the sleep-wake cycle, and cellular proliferation.[3] Disruptions to this system, often a consequence of modern lifestyles, are increasingly linked to the development of metabolic disorders.[3] Melatonin, a hormone primarily synthesized by the pineal gland, is a key regulator of the circadian rhythm. Its effects are mediated through the activation of G protein-coupled receptors (GPCRs), namely the MT1 and MT2 melatonin receptors.[2][3] Genetic variations in these receptors have been associated with an increased risk of type 2 diabetes, highlighting the therapeutic potential of targeting this signaling pathway.[2][3]

This compound is a benzimidazole derivative identified as a potent agonist of both MT1 and MT2 receptors.[3][4][5] Its development was driven by the hypothesis that modulating melatonin signaling in peripheral tissues could offer a novel approach to treating metabolic diseases.[4][5] A key feature of this compound is its peripherally preferred exposure, which may minimize potential central nervous system (CNS) side effects.[3]

Mechanism of Action

This compound exerts its biological effects by binding to and activating the MT1 and MT2 melatonin receptors. These receptors are coupled to various intracellular signaling cascades, primarily through inhibitory G proteins (Gi/o) and, in the case of MT2, also through Gq proteins.[3]

Upon activation by this compound, the MT1 and MT2 receptors trigger a cascade of downstream events:

-

Inhibition of Adenylyl Cyclase: The primary and most well-characterized pathway involves the inhibition of adenylyl cyclase by the Gαi subunit. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Phospholipase C (PLC) Pathway: Activation of MT1 and MT2 can also stimulate PLC activity, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC).

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Melatonin receptor activation has been shown to influence the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth, proliferation, and differentiation.

The net effect of these signaling events in peripheral tissues contributes to the regulation of glucose homeostasis, lipid metabolism, and reduction of inflammation.

Signaling Pathway of this compound

References

The Discovery and Synthesis of ACH-000143: A Peripherally Preferred Melatonin Receptor Agonist

Introduction

ACH-000143 is a novel, potent, and orally active agonist of the melatonin receptors MT1 and MT2.[1][2] Developed as a benzimidazole derivative, it has demonstrated a peripherally preferred exposure profile, making it a promising candidate for the treatment of metabolic diseases such as obesity, diabetes, and nonalcoholic steatohepatitis (NASH).[3][4][5] Preclinical studies have highlighted its efficacy in reducing liver triglycerides and steatosis in diet-induced obese animal models.[1][6] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound.

Discovery and Rationale

The development of this compound was driven by the therapeutic potential of modulating melatonin signaling in peripheral tissues to address metabolic dysfunctions.[3][4][5] While melatonin itself has shown beneficial effects, its use is associated with central nervous system effects due to its ability to cross the blood-brain barrier. The core strategy behind this compound was to design a potent melatonin receptor agonist with limited brain penetration, thereby localizing its action to peripheral tissues. The benzimidazole scaffold was selected to achieve improved pharmacokinetic properties and a more favorable peripheral-to-central distribution ratio compared to existing MT1/MT2 agonists.[3]

Biological Activity and Selectivity

This compound exhibits subnanomolar potency at both human MT1 and MT2 receptors. It is a full agonist, and its activity has been characterized through various in vitro assays.

In Vitro Potency and Binding Affinity

| Receptor | Assay Type | Value (nM) |

| MT1 | EC50 | 0.06 |

| MT2 | EC50 | 0.32 |

| MT1 | Ki | 0.42 |

| MT2 | Ki | 0.93 |

Table 1: In vitro activity of this compound at human MT1 and MT2 receptors.[1][3]

Preclinical Efficacy in a Diet-Induced Obesity Model

In a two-month study involving high-fat diet-fed rats, oral administration of this compound led to significant improvements in several metabolic parameters.

| Parameter | Dosage (mg/kg) | Result |

| Body Weight Gain | 10 and 30 | Significantly reduced |

| Plasma Glucose | 10 | -16.4% reduction (p < 0.05) |

| Plasma Glucose | 30 | -16.9% reduction (p < 0.01) |

| Liver Triglycerides | Not specified | Significantly reduced |

| Hepatic Steatosis | Not specified | Significantly reduced |

Table 2: In vivo efficacy of this compound in a rat model of diet-induced obesity.[1][2][6]

Safety and Selectivity Profile

An early toxicological assessment of this compound revealed a favorable safety profile. The compound showed no significant hERG binding, genotoxicity, or behavioral alterations at doses up to 100 mg/kg, p.o.[1][3][4][5] Furthermore, when tested against a broad panel of off-targets, this compound demonstrated high selectivity for the MT1 and MT2 receptors.[6]

Signaling Pathway

This compound exerts its effects by activating the MT1 and MT2 melatonin receptors, which are G protein-coupled receptors (GPCRs).[2][3] The activation of these receptors initiates a cascade of intracellular signaling events that ultimately modulate physiological processes.

Synthesis of this compound

The synthesis of this compound and its analogs involves the construction of a substituted benzimidazole core.[3] While the specific, step-by-step synthesis of this compound (also referred to as compound 10b in the primary literature) is detailed in the supporting information of the source publication, a general synthetic approach can be outlined.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental methodologies used in the evaluation of this compound.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for the MT1 and MT2 receptors.

-

Cell Line: Chinese Hamster Ovary (CHO) cells recombinantly expressing human MT1 or MT2 receptors.

-

Radioligand: [¹²⁵I]2-iodomelatonin.

-

Procedure:

-

Membranes from the CHO cells were incubated with the radioligand and varying concentrations of the test compound (this compound).

-

Following incubation, the bound and free radioligand were separated.

-

The amount of bound radioligand was quantified using scintillation counting.

-

The inhibition constant (Ki) was calculated from competitive binding curves.[3]

-

Cellular Functional Assays (Agonist Mode)

-

Objective: To determine the functional potency (EC50) of this compound at the MT1 and MT2 receptors.

-

Cell Line: CHO cells expressing human MT1 or MT2 receptors.

-

Methodology:

-

MT1: The assay readout for MT1 receptor activation was cell impedance, measured by cellular dielectric spectroscopy.

-

MT2: The assay readout for MT2 receptor activation was the inhibition of forskolin-induced cyclic adenosine monophosphate (cAMP) production, measured by a fluorometric method.

-

-

Procedure:

-

Cells were treated with varying concentrations of this compound.

-

The respective assay readouts were measured.

-

EC50 values were determined from the concentration-response curves.[3]

-

In Vivo Efficacy Study in a Diet-Induced Obesity Rat Model

-

Objective: To evaluate the effect of this compound on metabolic parameters in an animal model of obesity and related metabolic dysfunction.

-

Animal Model: High-fat diet-fed rats.

-

Treatment Groups: Vehicle control, this compound (10 and 30 mg/kg), and a positive control (e.g., dapagliflozin).

-

Administration: Oral gavage, once daily for two months.

-

Parameters Measured: Body weight, food intake, plasma glucose, and liver triglycerides.

-

Procedure:

-

Animals were maintained on a high-fat diet to induce obesity.

-

Daily oral administration of the test compounds was performed for the duration of the study.

-

Body weight and food intake were monitored regularly.

-

At the end of the study, blood samples were collected for plasma glucose analysis, and liver tissue was collected for triglyceride measurement and histological analysis of steatosis.[1][6]

-

Conclusion

This compound is a potent and peripherally preferred melatonin receptor agonist that has demonstrated significant therapeutic potential in preclinical models of metabolic disease. Its discovery was guided by a rational design approach to limit central nervous system exposure while maximizing peripheral effects. The comprehensive biological evaluation, from in vitro receptor profiling to in vivo efficacy studies, has provided a strong foundation for its continued development as a potential treatment for conditions such as NASH. The detailed experimental protocols outlined provide the necessary information for further research and validation of these findings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of this compound: A Novel Potent and Peripherally Preferred Melatonin Receptor Agonist that Reduces Liver Triglycerides and Steatosis in Diet-Induced Obese Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collection - Discovery of this compound: A Novel Potent and Peripherally Preferred Melatonin Receptor Agonist that Reduces Liver Triglycerides and Steatosis in Diet-Induced Obese Rats - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 6. researchgate.net [researchgate.net]

The Peripher-Focused Promise: A Technical Guide to the Melatonin Agonist ACH-000143

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the peripheral effects of the novel melatonin agonist, ACH-000143. By focusing on peripheral tissues, this compound presents a promising therapeutic avenue for metabolic diseases. This document outlines the quantitative data on its receptor binding and functional potency, details the experimental protocols used for its evaluation, and visualizes the complex signaling pathways it modulates.

Core Data Summary

This compound is a potent agonist for both melatonin receptor subtypes, MT1 and MT2, with a preference for peripheral action. Its efficacy in preclinical models of metabolic disease highlights its therapeutic potential.

In Vitro Activity

The following table summarizes the in vitro binding affinity (Ki) and functional potency (EC50) of this compound at human MT1 and MT2 receptors.[1]

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| This compound (10b) | MT1 | 0.42 | 0.06 |

| MT2 | 0.93 | 0.32 | |

| Melatonin (reference) | MT1 | 0.18 | 0.11 |

| MT2 | 0.12 | 0.07 |

In Vivo Metabolic Effects in a Diet-Induced Obese (DIO) Rat Model

This compound was administered orally for two months to rats on a high-fat diet. The compound demonstrated significant improvements in several metabolic parameters.[1][2][3]

| Parameter | Dosage (mg/kg) | Result |

| Plasma Glucose | 10 | -16.4% (p < 0.05) |

| 30 | -16.9% (p < 0.01) | |

| Liver Triglycerides | Not specified | Significant reduction |

| Hepatic Steatosis | Not specified | Significant reduction |

| Body Weight Gain | Not specified | Reduction similar to dapagliflozin |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.

Radioligand Binding Assays

This protocol determines the binding affinity of a test compound to melatonin receptors.[1]

Objective: To determine the inhibition constant (Ki) of this compound for the human MT1 and MT2 receptors.

Materials:

-

Membranes from Chinese Hamster Ovary (CHO) cells recombinantly expressing human MT1 or MT2 receptors.

-

Radioligand: 2-[125I]iodomelatonin.

-

Test compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well plates.

-

Glass fiber filters (GF/C, presoaked in 0.3% polyethyleneimine).

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes (3-20 µg protein), varying concentrations of the test compound (this compound), and a fixed concentration of the radioligand (2-[125I]iodomelatonin) in the assay buffer. The final volume is 250 µL.

-

Equilibration: Incubate the plates for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters four times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Dry the filters and measure the radioactivity retained on them using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cellular Functional Assays

This protocol assesses the agonist activity of a test compound at the melatonin receptors.[1]

Objective: To determine the half-maximal effective concentration (EC50) of this compound at the human MT1 and MT2 receptors.

Methodology for MT1 Receptor (Cell Impedance):

-

Cell Culture: Plate CHO cells expressing human MT1 receptors in specialized microelectronic sensor arrays.

-

Compound Addition: Add increasing concentrations of this compound to the cells.

-

Measurement: Monitor changes in cell impedance in real-time using a cellular dielectric spectroscopy instrument. Agonist binding to the G protein-coupled MT1 receptor induces morphological changes in the cells, which alters the impedance.

-

Data Analysis: Plot the change in impedance against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Methodology for MT2 Receptor (cAMP Assay):

-

Cell Culture: Culture CHO cells expressing human MT2 receptors.

-

Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.

-

Compound Addition: Concurrently, add increasing concentrations of this compound. Activation of the Gi-coupled MT2 receptor will inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

-

Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a fluorometric method (e.g., a competitive immunoassay with a fluorescently labeled cAMP conjugate).

-

Data Analysis: Plot the inhibition of cAMP production against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Study in Diet-Induced Obese (DIO) Rats

This protocol evaluates the therapeutic effects of a test compound on metabolic parameters in an animal model of obesity and insulin resistance.[2][3]

Objective: To assess the effect of chronic oral administration of this compound on body weight, glucose metabolism, and liver health in high-fat diet-fed rats.

Animal Model:

-

Male Sprague-Dawley or Wistar rats.

-

Induction of obesity: Feed a high-fat diet (e.g., 45% kcal from fat) for an extended period (e.g., 8-10 weeks) to induce obesity, hyperglycemia, and hyperlipidemia.

Experimental Design:

-

Acclimatization: House the rats under standard conditions with a 12-hour light/dark cycle and provide ad libitum access to food and water.

-

Grouping: Randomly assign the DIO rats to different treatment groups: vehicle control, this compound (e.g., 10 and 30 mg/kg), and a positive control (e.g., dapagliflozin).

-

Dosing: Administer the compounds orally once daily for a period of two months.

-

Monitoring:

-

Body Weight and Food Intake: Measure weekly.

-

Plasma Glucose: Collect blood samples at baseline and at the end of the study for glucose measurement. An oral glucose tolerance test (OGTT) can also be performed.

-

Liver Parameters: At the end of the study, euthanize the animals, collect liver tissue, and measure triglyceride content and perform histological analysis for steatosis.

-

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the treatment groups with the vehicle control.

Signaling Pathways and Visualizations

Activation of MT1 and MT2 receptors by agonists like this compound triggers a cascade of intracellular signaling events. These pathways are primarily mediated by G proteins and can vary depending on the cell type and tissue context.

MT1 Receptor Signaling Pathway

The MT1 receptor primarily couples to Gi and Gq proteins.[4][5] Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[5] This, in turn, reduces the activity of Protein Kinase A (PKA) and the phosphorylation of its downstream targets, such as the cAMP response element-binding protein (CREB).[5] Coupling to Gq activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[4][5]

MT2 Receptor Signaling Pathway

Similar to MT1, the MT2 receptor also couples to Gi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP and PKA activity.[6] Additionally, MT2 activation can lead to the inhibition of guanylyl cyclase, resulting in reduced cGMP levels.[6]

Experimental Workflow for In Vivo Studies

The following diagram outlines the logical flow of a typical in vivo study to evaluate the efficacy of a peripherally acting melatonin agonist.

Conclusion

This compound is a potent, peripherally preferred melatonin agonist with demonstrated efficacy in a preclinical model of diet-induced obesity. Its ability to improve glucose control, reduce liver fat, and moderate weight gain underscores the therapeutic potential of targeting peripheral melatonin receptors for the treatment of metabolic disorders. The detailed protocols and pathway diagrams provided in this guide serve as a resource for researchers to further explore the pharmacology and therapeutic applications of this compound and similar compounds. The favorable safety profile, including a lack of hERG binding and genotoxicity, further supports its development as a potential drug candidate.[2][3]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Melatonin receptor - Wikipedia [en.wikipedia.org]

The Role of ACH-000143 in Circadian Rhythm: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACH-000143 is a novel, potent, and peripherally preferred agonist of the melatonin receptors MT1 and MT2. This technical guide delves into the core mechanisms by which this compound is understood to influence the circadian rhythm. By activating melatonin signaling pathways, this compound modulates the expression of core clock genes, offering a promising therapeutic avenue for metabolic diseases linked to circadian disruption. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Introduction: Circadian Rhythm and Melatonin Signaling

The circadian rhythm is an endogenous, approximately 24-hour cycle that governs a wide array of physiological and behavioral processes.[1] This internal timekeeping mechanism is orchestrated by a master clock in the suprachiasmatic nucleus (SCN) of the hypothalamus and synchronized with the external light-dark cycle.[1] The SCN, in turn, coordinates peripheral clocks present in virtually all tissues, ensuring the temporal organization of metabolism, hormone secretion, and cell cycle.[2]

At the molecular level, the circadian clock is driven by a transcription-translation feedback loop involving a set of core clock proteins. The positive limb of this loop is driven by the heterodimer of CLOCK (Circadian Locomotor Output Cycles Kaput) and BMAL1 (Brain and Muscle Aral-hydrocarbon receptor Nuclear Translocator-like 1). This complex binds to E-box elements in the promoters of the Period (PER1, PER2, PER3) and Cryptochrome (CRY1, CRY2) genes, activating their transcription.[3] The PER and CRY proteins then form a complex in the cytoplasm, translocate back into the nucleus, and inhibit the activity of the CLOCK/BMAL1 complex, thus repressing their own transcription and completing the negative feedback loop.[3]

Melatonin, a hormone primarily synthesized and secreted by the pineal gland during the night, is a key hormonal output of the SCN and a critical regulator of the circadian system.[2][4] It exerts its effects through two high-affinity G-protein coupled receptors (GPCRs), MT1 and MT2.[2] this compound is a synthetic agonist that targets these receptors with high potency.[5][6]

This compound: A Potent Melatonin Receptor Agonist

This compound is a benzimidazole derivative identified as a potent and orally active agonist of both MT1 and MT2 receptors.[5][6] Its peripherally preferred distribution makes it an attractive candidate for targeting metabolic diseases associated with circadian disruption in peripheral tissues like the liver.[5]

Quantitative Data

The following table summarizes the in vitro potency of this compound at the human MT1 and MT2 receptors.

| Parameter | This compound | Reference Compound (Melatonin) |

| MT1 EC50 (nM) | 0.06 | ~0.1 |

| MT2 EC50 (nM) | 0.32 | ~0.4 |

| MT1 Ki (nM) | Not explicitly reported for this compound | Varies by study |

| MT2 Ki (nM) | Not explicitly reported for this compound | Varies by study |

EC50 (half-maximal effective concentration) values were determined using functional assays in CHO cells expressing human MT1 or MT2 receptors.[5] Ki (inhibition constant) values are typically determined through radioligand binding assays.

Signaling Pathways of this compound in Circadian Regulation

This compound influences the circadian rhythm by activating the melatonin receptor signaling cascade. The primary mechanism involves the modulation of intracellular cyclic AMP (cAMP) levels, which in turn impacts the expression of core clock genes.

Melatonin Receptor Signaling Cascade

Caption: Signaling pathway of this compound in regulating circadian gene expression.

Pathway Description:

-

Receptor Binding and Activation: this compound binds to and activates the MT1 and MT2 receptors on the cell surface.[5]

-

G-Protein Coupling: Both MT1 and MT2 are coupled to inhibitory G-proteins (Gαi/o).[2]

-

Inhibition of Adenylyl Cyclase: Upon receptor activation, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.[2]

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7]

-

Modulation of PKA and CREB Activity: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). PKA is known to phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that can modulate the expression of clock genes, including Per1.[8] By decreasing PKA activity, this compound can influence the transcriptional activity of CREB.

-

Regulation of Core Clock Gene Expression: The modulation of CREB activity, along with other potential downstream effectors of melatonin signaling, can alter the expression of core clock genes. For instance, melatonin has been shown to induce the expression of Cry1 and suppress the expression of Per1 in the pars tuberalis.[9] In the liver, melatonin treatment has been observed to restore the expression levels of BMAL1, CLOCK, PER1/2, and CRY1/2 in a model of circadian disruption.[10]

Experimental Workflow for In Vitro Analysis

Caption: Workflow for assessing this compound's effect on circadian gene expression in vitro.

Experimental Protocols

Melatonin Receptor Binding Assay (Radioligand Competition)

This protocol is a generalized procedure for determining the binding affinity (Ki) of a compound like this compound to MT1 and MT2 receptors.

Materials:

-

Cell membranes from CHO cells stably expressing human MT1 or MT2 receptors.

-

Radioligand: 2-[125I]iodomelatonin.

-

This compound (or other test compounds) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

-

Non-specific binding control: Melatonin (10 µM).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the binding buffer.

-

In a 96-well plate, add the cell membranes (e.g., 10-20 µg of protein per well).

-

Add the various concentrations of this compound or the vehicle control.

-

For determining non-specific binding, add 10 µM melatonin.

-

Add a fixed concentration of 2-[125I]iodomelatonin to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Circadian Gene Expression Analysis

This protocol describes how to assess the effect of this compound on the expression of core clock genes in cultured cells.

Materials:

-

Peripheral cell line (e.g., HepG2 human hepatoma cells).

-

Cell culture medium and supplements.

-

Dexamethasone.

-

This compound.

-

RNA extraction kit.

-

qRT-PCR reagents and primers for PER2, CRY1, BMAL1, CLOCK, and a housekeeping gene (e.g., GAPDH).

Procedure:

-

Cell Culture and Synchronization:

-

Culture the cells to confluency.

-

To synchronize the circadian rhythms of the cells, replace the medium with a medium containing dexamethasone (e.g., 100 nM) and incubate for 2 hours.

-

After 2 hours, remove the dexamethasone-containing medium and replace it with a fresh, serum-free medium. This time point is considered Zeitgeber Time 0 (ZT0).

-

-

Treatment:

-

At a specific ZT (e.g., ZT12), treat the cells with different concentrations of this compound or a vehicle control.

-

-

Time-Course Sample Collection:

-

Starting from ZT0, harvest cells at regular intervals (e.g., every 4 hours) for a total of 48 hours.

-

-

RNA Extraction and qRT-PCR:

-

Extract total RNA from the harvested cells at each time point using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR to quantify the relative mRNA levels of the target clock genes. Normalize the expression levels to the housekeeping gene.

-

-

Data Analysis:

-

Plot the relative mRNA expression of each gene over time.

-

Analyze the data for changes in rhythmicity, amplitude, and phase of the clock gene expression in the this compound-treated groups compared to the control group.

-

In Vivo Study in Diet-Induced Obese Rats (Summary of Preclinical Protocol)

The following is a summary of the in vivo experimental design used to evaluate the efficacy of this compound in a model of metabolic disease.[5][11]

Animal Model:

-

Male Sprague-Dawley rats.

-

Obesity induced by a high-fat diet (HFD) for a specified period (e.g., 8-10 weeks).

Treatment Groups:

-

Vehicle control group (receiving the formulation vehicle).

-

This compound treated groups (e.g., 10 mg/kg and 30 mg/kg, administered orally once daily).

-

Positive control group (e.g., a clinically relevant comparator drug).

Duration of Treatment:

-

Two months.[5]

Key Parameters Measured:

-

Body Weight and Food Intake: Monitored regularly throughout the study.

-

Metabolic Parameters: At the end of the study, blood samples are collected for the analysis of glucose, insulin, triglycerides, and other relevant metabolic markers.

-

Liver Histology: Livers are collected, weighed, and processed for histological analysis to assess steatosis (fat accumulation).

-

Gene Expression Analysis (Optional but Recommended): Liver tissue can be collected at different time points throughout a 24-hour cycle at the end of the study to analyze the expression of circadian clock genes and genes involved in lipid metabolism.

Formulation:

-

This compound can be formulated in a vehicle suitable for oral administration, such as 1% DMSO, 1% Tween 80, and 98% distilled water with 0.2% HPMC.[5]

Conclusion and Future Directions

This compound is a potent melatonin receptor agonist with a clear role in modulating the circadian system. Its mechanism of action, initiated by the activation of MT1 and MT2 receptors and the subsequent reduction in cAMP levels, leads to the regulation of core clock gene expression in peripheral tissues. The preclinical data in diet-induced obese rats demonstrate its potential for treating metabolic disorders associated with circadian disruption.

Future research should focus on elucidating the precise downstream molecular targets that link the melatonin signaling pathway to the core clock machinery in different peripheral tissues. Further in vivo studies are warranted to explore the long-term efficacy and safety of this compound and its impact on the synchronization of peripheral clocks. Understanding these detailed mechanisms will be crucial for the successful clinical development of this compound and other chronotherapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Melatonin Signaling Controls the Daily Rhythm in Blood Glucose Levels Independent of Peripheral Clocks | PLOS One [journals.plos.org]

- 3. Melatonin feedback on clock genes: a theory involving the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarworks.smith.edu [scholarworks.smith.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of this compound: A Novel Potent and Peripherally Preferred Melatonin Receptor Agonist that Reduces Liver Triglycerides and Steatosis in Diet-Induced Obese Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cAMP-Dependent Signalling as a Core Component of the Mammalian Circadian Pacemaker - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The essential role of cAMP/Ca2+ signalling in mammalian circadian timekeeping - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Melatonin induces Cry1 expression in the pars tuberalis of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Melatonin and circadian rhythms in liver diseases: Functional roles and potential therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Preclinical Profile of ACH-000143: A Novel Melatonin Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ACH-000143 is a novel, potent, and orally active agonist of the melatonin receptors MT1 and MT2.[1] Preclinical investigations have highlighted its potential as a therapeutic agent for metabolic diseases, particularly those linked to circadian rhythm disruption such as obesity, diabetes, and nonalcoholic steatohepatitis.[2][3] This technical guide provides a comprehensive overview of the key preclinical data on this compound, including its in vitro and in vivo pharmacology, pharmacokinetic profile, and safety assessment. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development efforts.

In Vitro Pharmacology

Melatonin Receptor Binding and Functional Activity

This compound demonstrates sub-nanomolar potency as an agonist at both human MT1 and MT2 receptors.[1]

Table 1: In Vitro Melatonin Receptor Activity of this compound

| Parameter | MT1 | MT2 |

| EC50 (nM) | 0.06 | 0.32 |

| Data sourced from MedChemExpress.[1] |

Experimental Protocol: Melatonin Receptor Functional Assays

-

Cell Lines: Chinese Hamster Ovary (CHO) cells recombinantly expressing human MT1 or MT2 receptors were utilized.[3]

-

MT1 Functional Assay: The functional potency at the MT1 receptor was determined using a cell impedance-based assay. Changes in cell morphology and adherence upon compound stimulation were measured as a function of impedance, providing a label-free detection of receptor activation.

-

MT2 Functional Assay: A fluorometric method was employed to measure changes in intracellular cyclic AMP (cAMP) levels in response to compound administration. Agonism at the MT2 receptor, which is a Gi-coupled receptor, leads to a decrease in cAMP levels.

ADME and Safety Profile

A series of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and safety assays were conducted to characterize the drug-like properties of this compound.

Table 2: In Vitro ADME and Safety Profile of this compound

| Assay | Species | Result |

| hERG Binding | Human | Devoid of binding |

| Genotoxicity | - | No genotoxic potential observed |

| Data from primary research publication.[2] |

In Vivo Pharmacology

Efficacy in a Diet-Induced Obese Rat Model

The therapeutic potential of this compound in a metabolic disease model was assessed in high-fat diet (HFD)-induced obese Sprague-Dawley rats.[2]

Table 3: In Vivo Efficacy of this compound in High-Fat Diet-Induced Obese Rats

| Parameter | Dose (mg/kg, p.o.) | Outcome |

| Plasma Glucose | 10 | -16.4% (p < 0.05) |

| 30 | -16.9% (p < 0.01) | |

| Body Weight Gain | 10 and 30 | Significant reduction in weekly gain |

| Liver Triglycerides | Not specified | Reduction observed |

| Hepatic Steatosis | Not specified | Reduction observed |

| Data sourced from MedChemExpress and primary research publication.[1][2] |

Experimental Protocol: High-Fat Diet-Induced Obese Rat Study

-

Animal Model: Male Sprague-Dawley rats were fed a high-fat diet to induce obesity and metabolic dysregulation.[2]

-

Treatment: this compound was administered orally once daily for two months at doses of 10 and 30 mg/kg.[1][2] A vehicle control group and a positive control group (dapagliflozin) were included in the study.[2]

-

Parameters Measured: Key endpoints included body weight, food intake, plasma glucose levels, liver triglyceride content, and assessment of hepatic steatosis.[1][2]

Pharmacokinetics

Pharmacokinetic studies were conducted in rodents to evaluate the oral bioavailability and brain penetration of this compound. The compound was found to have high oral bioavailability and was characterized as having "peripherally preferred exposure".[2][3]

Safety Pharmacology

Early safety assessments in rats indicated that this compound was well-tolerated. No behavioral alterations were observed at doses up to 100 mg/kg, p.o.[2]

Visualizations

Signaling Pathway

The physiological effects of melatonin and its agonists, such as this compound, are primarily mediated through the activation of MT1 and MT2 G protein-coupled receptors (GPCRs).[3]

Caption: this compound signaling through MT1 and MT2 receptors.

Experimental Workflow

The preclinical evaluation of this compound followed a structured workflow from in vitro characterization to in vivo efficacy testing.

Caption: Preclinical development workflow for this compound.

Logical Relationship

The therapeutic rationale for this compound is based on the link between circadian rhythm, melatonin signaling, and metabolic health.

Caption: Therapeutic rationale for this compound in metabolic diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Collection - Discovery of this compound: A Novel Potent and Peripherally Preferred Melatonin Receptor Agonist that Reduces Liver Triglycerides and Steatosis in Diet-Induced Obese Rats - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

An In-depth Technical Guide on the Preclinical Safety and Toxicology Profile of ACH-000143

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACH-000143 is a novel, potent, and orally active agonist of the melatonin receptors MT1 and MT2, which has demonstrated potential therapeutic effects in metabolic diseases.[1][2][3] This technical guide provides a comprehensive overview of the publicly available preclinical safety and toxicology profile of this compound. While detailed proprietary study reports are not available, this document synthesizes the key findings from published research and outlines the standard methodologies for the types of safety and toxicology assessments that would be conducted for a compound at this stage of development. This guide is intended to provide a framework for understanding the non-clinical safety evaluation of this compound.

Introduction

This compound, also identified as compound 10b in some publications, is a benzimidazole derivative that acts as a potent agonist at both the MT1 and MT2 melatonin receptors, with EC50 values of 0.06 nM and 0.32 nM, respectively.[1] It has been investigated for its potential to treat metabolic diseases such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[2][3] Preclinical studies in diet-induced obese rats have shown that oral administration of this compound can reduce liver triglycerides and steatosis.[1][3] An early assessment of its toxicological profile has been conducted to support its further development as a drug candidate.[2][3][4]

Summary of Preclinical Safety Findings

An initial toxicological evaluation of this compound has indicated a favorable early safety profile. The key findings from these preclinical assessments are summarized below.

| Safety Endpoint | Finding | Dose Level | Species |

| hERG Binding | Devoid of hERG binding.[2][3][4] | Not specified | In vitro |

| Genotoxicity | Devoid of genotoxicity.[2][3][4] | Not specified | In vitro |

| Behavioral Alterations | No behavioral alterations observed.[2][3][4] | Up to 100 mg/kg p.o. | Rat |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by activating the MT1 and MT2 melatonin receptors, which are G protein-coupled receptors (GPCRs).[2][5] The activation of these receptors is involved in the regulation of circadian rhythms and various metabolic processes.[2] The signaling cascade initiated by the binding of an agonist like this compound to MT1 and MT2 receptors is multifaceted and tissue-dependent.

Experimental Protocols for Key Safety and Toxicology Studies

While the specific, detailed protocols used for this compound are not publicly available, this section describes the standard, regulatory-accepted methodologies for the types of non-clinical safety studies that would be performed to support the development of a new chemical entity.

hERG Binding Assay (In Vitro)

The assessment of a compound's potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a critical component of cardiovascular safety assessment. Inhibition of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.

Objective: To determine the potential of this compound to inhibit the hERG potassium channel.

Representative Protocol:

| Parameter | Description |

| Test System | Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel. |

| Methodology | Automated or manual patch-clamp electrophysiology. This "gold standard" method directly measures the flow of ions through the hERG channel in the presence and absence of the test compound. Alternatively, a radioligand binding assay could be used as a screen, measuring the displacement of a known hERG ligand. |

| Test Concentrations | A range of concentrations of this compound, typically spanning several orders of magnitude (e.g., 0.01 µM to 100 µM), would be tested to determine a concentration-response relationship. |

| Positive Control | A known hERG inhibitor (e.g., E-4031, dofetilide, or astemizole) is used to validate the assay's sensitivity. |

| Data Analysis | The concentration of this compound that causes 50% inhibition of the hERG current (IC50) is calculated. A higher IC50 value indicates a lower potential for hERG-related cardiotoxicity. |

Genotoxicity Assays (In Vitro)

A standard battery of in vitro genotoxicity tests is performed to assess a compound's potential to cause genetic mutations or chromosomal damage.

Objective: To evaluate the mutagenic and clastogenic potential of this compound.

Representative Protocols:

1. Bacterial Reverse Mutation Assay (Ames Test)

| Parameter | Description |

| Test System | Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are deficient in histidine or tryptophan synthesis, respectively. |

| Methodology | The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver). The number of revertant colonies (bacteria that have regained the ability to synthesize the essential amino acid) is counted. |

| Test Concentrations | A range of concentrations, typically up to 5 mg/plate or to the limit of solubility/toxicity. |

| Positive Controls | Known mutagens specific to each bacterial strain and metabolic activation condition are used. |

| Data Analysis | A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) level. |

2. In Vitro Mammalian Cell Micronucleus Assay

| Parameter | Description |

| Test System | Mammalian cells, such as human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, V79, TK6). |

| Methodology | Cells are treated with this compound for a defined period, both with and without metabolic activation (S9). After treatment, the cells are cultured to allow for cell division. The formation of micronuclei (small, membrane-bound DNA fragments in the cytoplasm) is assessed by microscopy. |

| Test Concentrations | A range of concentrations, up to a maximum recommended concentration or a level that produces significant cytotoxicity. |

| Positive Controls | Known clastogens (e.g., mitomycin C) and aneugens (e.g., colchicine) are used. |

| Data Analysis | A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result. |

Behavioral Assessment (In Vivo)

Behavioral assessments in rodents are conducted as part of the safety pharmacology core battery to evaluate the potential effects of a test compound on the central nervous system (CNS).

Objective: To assess the potential for this compound to induce behavioral or neurological changes in rats.

Representative Protocol (Modified Irwin Test):

| Parameter | Description |

| Test System | Male and female Sprague-Dawley or Wistar rats. |

| Methodology | Animals are administered single oral doses of this compound or vehicle. A comprehensive set of behavioral and physiological parameters is observed and scored at multiple time points post-dosing (e.g., 30 min, 1, 2, 4, and 24 hours). Observations include, but are not limited to, changes in awareness, mood, motor activity, posture, gait, reflexes, and autonomic functions. |

| Dose Levels | A range of doses, including a high dose that is a multiple of the anticipated therapeutic dose (in this case, up to 100 mg/kg p.o. was tested for this compound). |

| Positive Control | A CNS-active compound with a known behavioral profile (e.g., chlorpromazine) may be used to validate the sensitivity of the observational methods. |

| Data Analysis | The incidence and severity of any observed changes are recorded and compared between the treated and vehicle control groups. Any dose-related, significant behavioral or physiological alterations are identified. |

Preclinical Safety Testing Workflow

The evaluation of the safety and toxicology of a new chemical entity like this compound typically follows a structured workflow, beginning with in vitro screening and progressing to in vivo studies.

Conclusion

Based on the publicly available information, this compound has demonstrated a promising early preclinical safety profile.[2][3][4] The compound was reported to be devoid of hERG binding, genotoxicity in in vitro assays, and did not induce behavioral alterations in rats at doses up to 100 mg/kg orally.[2][3][4] These initial findings, combined with its efficacy in preclinical models of metabolic disease, support its continued investigation as a potential therapeutic agent.[1][3] It is important to note that this guide is based on limited published data, and a comprehensive understanding of the safety and toxicology of this compound would require access to the full preclinical data package, including repeat-dose toxicity studies, reproductive toxicology, and carcinogenicity assessments, which are typically conducted as a compound progresses through clinical development.

References

Methodological & Application

Application Notes and Protocols for In Vivo Experimentation with ACH-000143

Introduction

ACH-000143 is a potent and orally active agonist for the melatonin receptors MT1 and MT2, with EC50 values of 0.06 nM and 0.32 nM, respectively.[1] It has demonstrated potential in preclinical studies for the treatment of metabolic diseases.[2][3][4] Notably, this compound has been shown to reduce liver triglycerides and steatosis in diet-induced obese rats.[1][2][5] These application notes provide detailed protocols for the in vivo evaluation of this compound in a diet-induced obesity model, based on published preclinical research.

Mechanism of Action

This compound exerts its physiological effects by activating the G protein-coupled receptors (GPCRs), MT1 and MT2, which are the primary receptors for melatonin.[3][6] The activation of these receptors is involved in the regulation of circadian rhythms and has been linked to beneficial effects on metabolic processes, including glucose metabolism and lipid profiles.[3][6] The modulation of melatonin signaling in peripheral tissues is a promising therapeutic strategy for conditions like obesity, diabetes, and nonalcoholic steatohepatitis.[2][3][4]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound.

Experimental Protocols

Animal Model: Diet-Induced Obesity in Rats

This protocol describes the induction of obesity in rats through a high-fat diet (HFD), a common model for studying metabolic diseases.

Materials:

-

Male Sprague-Dawley rats (7-9 weeks of age).[3]

-

Standard chow diet.

-

High-fat diet (specific composition should be based on standardized HFD formulations, typically 45-60% kcal from fat).

-

Animal caging with controlled environment (21 ± 4 °C, 55 ± 20% humidity, 12-hour light/dark cycle).[3]

-

Water ad libitum.[3]

Procedure:

-

Acclimate rats to the housing facility for at least one week on a standard chow diet.

-

Randomly assign rats to either a control group (standard chow) or a high-fat diet group.

-

Provide the respective diets to the rats for a period sufficient to induce a significant increase in body weight and metabolic abnormalities in the HFD group (typically 8-10 weeks).

-

Monitor body weight and food intake weekly to confirm the development of obesity.

Formulation and Administration of this compound

This protocol outlines the preparation and oral administration of this compound to the diet-induced obese rat model.

Materials:

-

This compound powder.

-

Vehicle solution: 1% DMSO, 1% Tween 80, and 98% distilled water with 0.2% Hydroxypropyl methylcellulose (HPMC).[3]

-

Oral gavage needles.

-

Syringes.

-

Vortex mixer and/or sonicator.

Formulation Protocol:

-

Calculate the required amount of this compound based on the desired doses (e.g., 10 mg/kg and 30 mg/kg) and the number of animals.[1]

-

Prepare the vehicle solution by mixing the components in the specified ratios.

-

Add the calculated amount of this compound powder to the vehicle to create a suspension.

-

Vortex or sonicate the suspension to ensure homogeneity. If precipitation occurs, gentle heating can be applied.[1]

Administration Protocol:

-

Administer this compound or vehicle to the rats via oral gavage.

-

The administration should be performed once daily for the duration of the study (e.g., two months).[1][2]

-

The volume of administration should be calculated based on the most recent body weight of each animal.

Experimental Workflow Diagram

Caption: Workflow for in vivo evaluation of this compound.

Data Presentation

The following tables summarize the quantitative data from in vivo studies of this compound.

Table 1: In Vivo Efficacy of this compound in Diet-Induced Obese Rats

| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |

| Plasma Glucose Reduction | - | -16.4% | -16.9% |

| Body Weight Gain | Baseline | Reduction similar to dapagliflozin | Not specified, but effective |

| Liver Triglycerides | Baseline | Significant Reduction | Significant Reduction |

| Hepatic Steatosis | Baseline | Superior reduction compared to dapagliflozin | Superior reduction compared to dapagliflozin |

| p-value | p < 0.05 | p < 0.01 |

Data compiled from multiple sources.[1][2][6]

Table 2: Pharmacokinetic Parameters of this compound in Rodents

| Species | Administration Route | Dose (mg/kg) | Bioavailability |

| Mice | Intravenous (i.v.) | 1 | - |

| Mice | Oral (p.o.) | 10 | High |

| Rats (Wistar Han) | Intravenous (i.v.) | 1 | - |

| Rats (Wistar Han) | Oral (p.o.) | 10 or 30 | High |

| Rats (Sprague-Dawley) | Intravenous (i.v.) | 1 | - |

| Rats (Sprague-Dawley) | Oral (p.o.) | 10 or 30 | High |

This compound demonstrated high oral bioavailability in rodents.[2][5]

Table 3: Safety Profile of this compound

| Assessment | Result | Dose |

| hERG Binding | Devoid | Up to 100 mg/kg p.o. |

| Genotoxicity | Devoid | Up to 100 mg/kg p.o. |

| Behavioral Alterations | Devoid | Up to 100 mg/kg p.o. |

Early toxicological assessments indicate a favorable safety profile.[2][4]

Conclusion

The provided protocols and data offer a comprehensive guide for researchers and drug development professionals to conduct in vivo studies with this compound. The evidence suggests that this compound is a promising candidate for the treatment of metabolic diseases, with a clear mechanism of action and a favorable safety profile in preclinical models. Further investigation into its therapeutic potential is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of this compound: A Novel Potent and Peripherally Preferred Melatonin Receptor Agonist that Reduces Liver Triglycerides and Steatosis in Diet-Induced Obese Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Collection - Discovery of this compound: A Novel Potent and Peripherally Preferred Melatonin Receptor Agonist that Reduces Liver Triglycerides and Steatosis in Diet-Induced Obese Rats - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. immune-system-research.com [immune-system-research.com]

Application Notes and Protocols for ACH-000143 in Metabolic Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACH-000143 is a novel, potent, and peripherally preferred agonist of the melatonin receptors MT1 and MT2.[1][2][3][4] It has demonstrated significant potential in preclinical models of metabolic diseases, particularly in the context of obesity and nonalcoholic fatty liver disease (NAFLD).[1][2][3][4] As a melatonin receptor agonist, this compound mimics the effects of endogenous melatonin, which is known to play a role in regulating circadian rhythms, metabolism, and inflammation.[5] Notably, in a diet-induced obesity rat model, two-month oral administration of this compound led to a reduction in body weight gain, hepatic steatosis, and triglyceride levels.[1][2][3][4] These findings suggest that this compound could be a promising therapeutic candidate for metabolic disorders.

These application notes provide detailed protocols for the use of this compound in both in vivo and in vitro metabolic disease models, enabling researchers to investigate its efficacy and mechanism of action.

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Receptor | Value (nM) |

| EC50 | MT1 | 0.06[6] |

| MT2 | 0.32[6] |

Table 2: In Vivo Oral Efficacy of this compound in a High-Fat Diet (HFD) Rat Model

| Treatment Group | Dose (mg/kg) | Body Weight Gain Reduction | Liver Triglyceride Reduction | Hepatic Steatosis Improvement |

| This compound | 10 | Significant[6] | Significant[1][2][3][4] | Significant[1][2][3][4] |

| This compound | 30 | Significant[6] | Significant[1][2][3][4] | Significant[1][2][3][4] |

Table 3: Pharmacokinetic Properties of this compound in Rats

| Parameter | Route | Dose (mg/kg) | Value |

| Oral Bioavailability | p.o. | 10 | High[1][2][3][4] |

| Brain-to-Plasma (B/P) Ratio (0.5h) | p.o. | 10 | 0.2 ± 0.0[3] |

| B/P Ratio (2h) | p.o. | 10 | 0.3 ± 0.1[3] |

| B/P Ratio (8h) | p.o. | 10 | 0.2 ± 0.0[3] |

| B/P Ratio (0.5h) | p.o. | 30 | 0.2 ± 0.0[3] |

| B/P Ratio (2h) | p.o. | 30 | 0.2 ± 0.0[3] |

| B/P Ratio (8h) | p.o. | 30 | 0.2 ± 0.0[3] |

Signaling Pathway

Caption: Signaling pathway of this compound as a melatonin receptor agonist.

Experimental Protocols

In Vivo Efficacy in a High-Fat Diet (HFD)-Induced Obesity Rat Model

This protocol outlines the induction of obesity in rats using a high-fat diet and subsequent treatment with this compound to evaluate its effects on metabolic parameters.

Materials:

-

Male Sprague-Dawley or Wistar rats (8 weeks old)

-

Standard chow diet (e.g., 10% kcal from fat)

-

High-fat diet (e.g., 45-60% kcal from fat)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in water, or 5% DMSO, 30% PEG400, and 65% water for injection, adjusted for oral delivery)[3]

-

Oral gavage needles

-

Metabolic cages (optional, for food and water intake monitoring)

-

Equipment for blood collection and analysis (glucose meter, centrifuge, etc.)

-

Equipment for tissue collection and processing

Experimental Workflow:

Caption: Workflow for the high-fat diet-induced obesity rat model.

Procedure:

-

Acclimatization: House rats for one week with free access to standard chow and water to allow for acclimatization to the facility.

-

Diet-Induced Obesity:

-

Divide rats into a control group (remaining on standard chow) and a high-fat diet (HFD) group.

-

Provide the respective diets for 8-12 weeks to induce an obese phenotype in the HFD group. Monitor body weight weekly.

-

-

Treatment:

-

After the diet induction period, randomize the HFD rats into treatment groups: Vehicle control and this compound (10 mg/kg and 30 mg/kg).[6]

-

Prepare this compound in the chosen vehicle. A formulation for intravenous administration of 5% DMSO, 30% PEG400, and 65% water for injection can be adapted for oral gavage.[3] Alternatively, a suspension in 0.5% methylcellulose is a common vehicle for oral dosing.

-

Administer the vehicle or this compound solution/suspension orally via gavage once daily for the duration of the study (e.g., 8 weeks).

-

-

Monitoring:

-

Record body weight and food and water intake weekly.

-

-

Endpoint Analysis:

-

At the end of the treatment period, fast the animals overnight.

-

Collect blood samples for the analysis of plasma glucose, insulin, and lipid profiles.

-

Euthanize the animals and collect the liver. A portion of the liver should be snap-frozen in liquid nitrogen for triglyceride analysis, and another portion fixed in 10% neutral buffered formalin for histological analysis.

-

Data Analysis:

-

Liver Triglyceride Measurement: Homogenize a weighed portion of the frozen liver tissue and extract lipids using a suitable method (e.g., Folch method). Quantify triglyceride content using a commercial colorimetric assay kit.

-

Histological Analysis of Liver Steatosis: Process the formalin-fixed liver tissue for paraffin embedding. Section the tissue and perform Hematoxylin and Eosin (H&E) staining to assess the degree of steatosis (macrovesicular and microvesicular). A scoring system can be used to quantify the severity of steatosis.

In Vitro Melatonin Receptor Activation Assays

These protocols are for determining the agonist activity of this compound at the human MT1 and MT2 receptors expressed in a cellular context.

2.1. MT1 Receptor Functional Assay (Cell Impedance)

Principle: Activation of the Gi/o-coupled MT1 receptor leads to changes in cell morphology, which can be detected as a change in cellular impedance.

Materials:

-

CHO or HEK293 cells stably or transiently expressing the human MT1 receptor.

-

Cell culture medium and reagents.

-

Impedance-based cell analysis system (e.g., xCELLigence).

-

This compound.

-